tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate
Description
This compound features a cyclobutyl core substituted with a pyrimidine-2-sulfonylmethyl group and a tert-butyl carbamate-protected amine. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthesis.
Properties
IUPAC Name |
tert-butyl N-[[1-(pyrimidin-2-ylsulfonylmethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2,3)22-13(19)18-10-15(6-4-7-15)11-23(20,21)12-16-8-5-9-17-12/h5,8-9H,4,6-7,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKHFZESLULKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features:
Physicochemical Properties
- Solubility : The pyrimidine-2-sulfonyl group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid solubility. In contrast, the fluorinated analogue exhibits improved membrane permeability due to fluorine’s lipophilicity .
- Stability : The Boc group offers stability under basic conditions but is acid-labile. The pyrimidine-sulfonyl moiety is more stable than the chlorosulfonyl group in , which is prone to hydrolysis .
Functional and Application Differences
- Biological Activity: The target compound’s pyrimidine-sulfonyl group may engage in hydrogen bonding or π-stacking with biological targets (e.g., ATP-binding pockets in kinases), akin to iodopyrimidine intermediates in . Analogues like and , with amino groups, are better suited for nucleophilic reactions or as amine precursors in peptide synthesis.
- Drug Development : Fluorinated analogues (e.g., ) are prioritized for metabolic stability, while chlorosulfonyl derivatives (e.g., ) serve as intermediates in sulfonamide drug synthesis .
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